molecular formula C5H8BrNO3 B13092192 Ethyl 3-bromo-2-(hydroxyimino)propanoate

Ethyl 3-bromo-2-(hydroxyimino)propanoate

Cat. No.: B13092192
M. Wt: 210.03 g/mol
InChI Key: ZKBUGUZPMZDNRT-DAXSKMNVSA-N
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Description

Ethyl 3-bromo-2-(hydroxyimino)propanoate is an organic compound with the molecular formula C5H8BrNO3 It is a derivative of propanoic acid and is characterized by the presence of a bromine atom, a hydroxyimino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-(hydroxyimino)propanoate can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the hydroxyimino group occurring through nucleophilic addition to the carbonyl group of the starting material .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-(hydroxyimino)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium carbonate is commonly used as a base to facilitate nucleophilic substitution reactions.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used to reduce the hydroxyimino group.

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-2-(hydroxyimino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-(hydroxyimino)propanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and hydroxyimino group are key functional groups that participate in these reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ethyl 3-bromo-2-(hydroxyimino)propanoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C5H8BrNO3

Molecular Weight

210.03 g/mol

IUPAC Name

ethyl (2E)-3-bromo-2-hydroxyiminopropanoate

InChI

InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4-

InChI Key

ZKBUGUZPMZDNRT-DAXSKMNVSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/CBr

Canonical SMILES

CCOC(=O)C(=NO)CBr

Origin of Product

United States

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